5-Chloro-2-(thiazol-5-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(thiazol-5-yl)pyridine is a chemical compound that features a pyridine ring substituted with a chloro group at the 5-position and a thiazole ring at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(thiazol-5-yl)pyridine typically involves the reaction of 2-chloropyridine with thiazole derivatives under specific conditions. One common method is the cyclization reaction of 2-chloropyridine with thiazole-5-carbaldehyde in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of automated systems and real-time monitoring ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-(thiazol-5-yl)pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Using nucleophiles such as amines or halides under suitable conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted pyridines or thiazoles.
Scientific Research Applications
Chemistry: In chemistry, 5-Chloro-2-(thiazol-5-yl)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound has shown potential biological activities, including antimicrobial and antifungal properties. It is being studied for its ability to inhibit the growth of various pathogens.
Medicine: In the medical field, this compound is being explored for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for the synthesis of new therapeutic agents.
Industry: In the industrial sector, the compound is used in the production of agrochemicals and dyes. Its versatility and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism by which 5-Chloro-2-(thiazol-5-yl)pyridine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Chloropyridine: Similar structure but lacks the thiazole ring.
Thiazole derivatives: Similar core structure but different substituents.
Pyridine derivatives: Similar pyridine core but different substituents.
Uniqueness: 5-Chloro-2-(thiazol-5-yl)pyridine is unique due to its combination of the pyridine and thiazole rings, which provides it with distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C8H5ClN2S |
---|---|
Molecular Weight |
196.66 g/mol |
IUPAC Name |
5-(5-chloropyridin-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C8H5ClN2S/c9-6-1-2-7(11-3-6)8-4-10-5-12-8/h1-5H |
InChI Key |
GUWPZGSHHGROHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Cl)C2=CN=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.